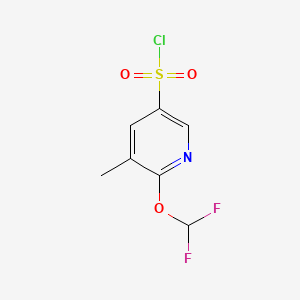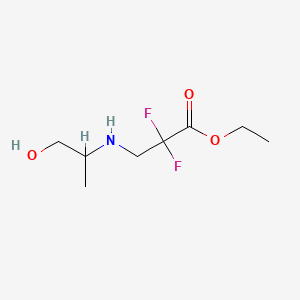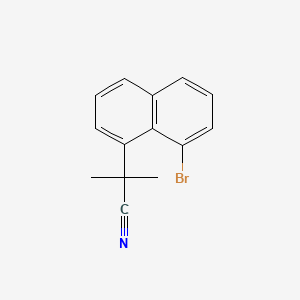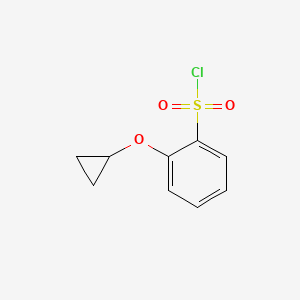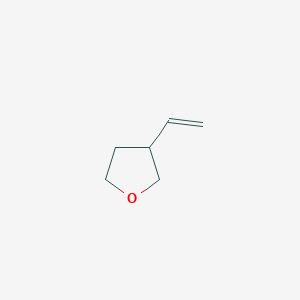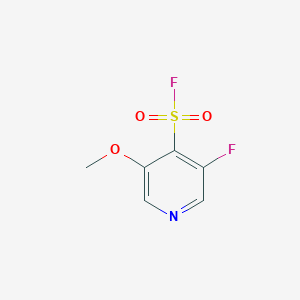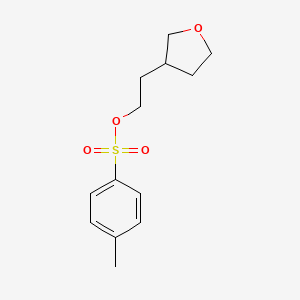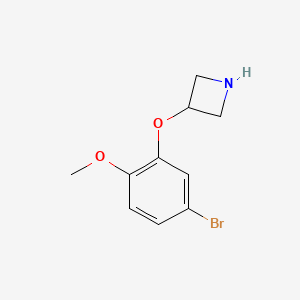
3-(5-Bromo-2-methoxyphenoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-2-methoxyphenoxy)azetidine is a chemical compound with the molecular formula C10H12BrNO2 It is characterized by the presence of a bromine atom, a methoxy group, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenoxy)azetidine typically involves the reaction of 5-bromo-2-methoxyphenol with azetidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydride or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
3-(5-Bromo-2-methoxyphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of 3-(2-methoxyphenoxy)azetidine.
Substitution: Formation of azetidine derivatives with various functional groups.
科学的研究の応用
3-(5-Bromo-2-methoxyphenoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-Bromo-2-methoxyphenoxy)azetidine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The azetidine ring provides structural rigidity, enhancing its stability and effectiveness in various applications.
類似化合物との比較
Similar Compounds
3-(5-Chloro-2-methoxyphenoxy)azetidine: Similar structure but with a chlorine atom instead of bromine.
3-(5-Fluoro-2-methoxyphenoxy)azetidine: Contains a fluorine atom in place of bromine.
3-(5-Iodo-2-methoxyphenoxy)azetidine: Features an iodine atom instead of bromine.
Uniqueness
3-(5-Bromo-2-methoxyphenoxy)azetidine is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. The methoxy group also contributes to its solubility and overall chemical behavior.
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
3-(5-bromo-2-methoxyphenoxy)azetidine |
InChI |
InChI=1S/C10H12BrNO2/c1-13-9-3-2-7(11)4-10(9)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |
InChIキー |
LATZDUUFNZUQBC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


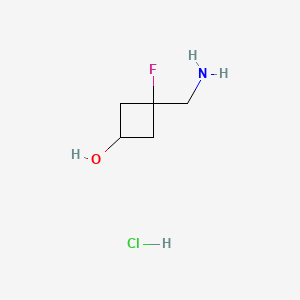
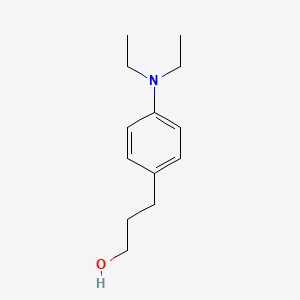
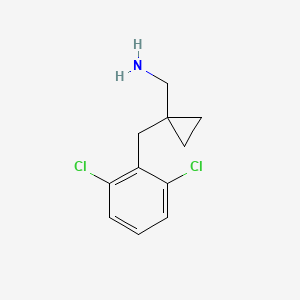

![7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)
![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
